molecular formula C18H19F3N4O B2781178 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 1235225-87-2

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2781178
M. Wt: 364.372
InChI Key: DLETVEGSQUTCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(pyrimidin-2-yl)piperidin-4-yl]methanamine” is a chemical compound . It’s a part of the compound “N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide” that you’re asking about .


Molecular Structure Analysis

The molecular structure of “[1-(pyrimidin-2-yl)piperidin-4-yl]methanamine” is not explicitly provided in the sources I have .


Physical And Chemical Properties Analysis

“[1-(pyrimidin-2-yl)piperidin-4-yl]methanamine” has certain physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates

  • Application Summary : This research presents a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .
  • Methods of Application : The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
  • Results or Outcomes : The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo [h]quinolin-2-yl carbamate has also been successfully synthesized .

Selective synthesis of (1H-benzo [d]imidazol-2-yl) (phenyl)methanone

  • Application Summary : This research designed a general, inexpensive, and versatile method for the synthesis of (1H-benzo [d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
  • Methods of Application : In the presence of N,N-dimethylformamide/sulfur, (1H-benzo [d]imidazol-2-yl) (phenyl)methanone was obtained .
  • Results or Outcomes : A wide range of quinoxalines and (1H-benzo [d]imidazol-2-yl) (phenyl)methanones was obtained under mild conditions .

Safety And Hazards

The safety and hazards of “N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide” are not provided in the sources I have .

properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O/c19-18(20,21)15-4-1-3-14(11-15)16(26)24-12-13-5-9-25(10-6-13)17-22-7-2-8-23-17/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLETVEGSQUTCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

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